3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(Bicyclo[410]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine is a complex organic compound characterized by a bicyclic structure fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the bicyclic structure . Subsequent functionalization of the bicyclic core can be achieved through various organic reactions, including alkylation and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the bicyclic ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate: Shares a similar bicyclic structure but differs in functional groups and applications.
Bicyclo[4.1.0]heptan-3-one: Another bicyclic compound with different substituents and reactivity.
Uniqueness
3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine is unique due to its combination of a bicyclic core with a pyrazole ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-(7-bicyclo[4.1.0]heptanyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c1-14-10(12)6-9(13-14)11-7-4-2-3-5-8(7)11/h6-8,11H,2-5,12H2,1H3 |
InChI Key |
XHVPJOANWZAPFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2C3C2CCCC3)N |
Origin of Product |
United States |
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